Product packaging for Mnk/pim-IN-1(Cat. No.:)

Mnk/pim-IN-1

Cat. No.: B12428144
M. Wt: 486.5 g/mol
InChI Key: FWTKVRZMQJINSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MNK/PIM-IN-1 is an innovative dual inhibitor developed to target both MAPK-interacting kinases (MNKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, presenting a promising strategy for anticancer research, particularly in acute myeloid leukemia (AML) [1] . This compound exhibits a favorable pharmacokinetic profile and has demonstrated potent anti-proliferative activity in cellular models. In human leukemia cell lines, including HL-60, K562, and MOLM-13, this compound showed GI50 values in the low micromolar range (1.23 μM to 2.19 μM), confirming its efficacy in reducing cell viability [2] . The synergistic targeting of MNK and PIM pathways is a rational approach to overcome drug resistance in leukemia. PIM kinases are proto-oncogenic serine/threonine kinases that promote cell survival, while MNKs phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a key node in oncogenic signaling pathways. Inhibiting both simultaneously may have a synergistic effect on AML cells, potentially reducing feedback signaling that often leads to resistance with single-target agents [1] . Research indicates that such dual inhibition is less likely to be associated with adverse side effects and may cause minimal hematopoietic defects [1] . This product is intended for research purposes further investigating kinase signaling pathways, combination therapies, and the development of new therapeutic strategies for hematological malignancies. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27FN6O2 B12428144 Mnk/pim-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H27FN6O2

Molecular Weight

486.5 g/mol

IUPAC Name

[4-[4-(4-fluoro-2-propan-2-yloxyanilino)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone

InChI

InChI=1S/C27H27FN6O2/c1-17(2)36-24-15-20(28)7-8-22(24)33-26-25-23(30-16-31-26)10-9-21(32-25)18-3-5-19(6-4-18)27(35)34-13-11-29-12-14-34/h3-10,15-17,29H,11-14H2,1-2H3,(H,30,31,33)

InChI Key

FWTKVRZMQJINSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)NC2=NC=NC3=C2N=C(C=C3)C4=CC=C(C=C4)C(=O)N5CCNCC5

Origin of Product

United States

Molecular and Cellular Pharmacology of Mnk/pim in 1

Target Kinase Profile of Mnk/Pim-IN-1

The efficacy of a kinase inhibitor is defined by its potency and selectivity against its intended targets. This compound has been biochemically profiled to determine its inhibitory activity against the isoforms of both MNK and PIM kinases.

Specificity and Potency Against MNK1 and MNK2 Isoforms

This compound demonstrates high potency against both isoforms of the MAPK-interacting kinases. In enzymatic assays, the compound, referred to as compound 21o in its discovery study, exhibited low nanomolar inhibition. The half-maximal inhibitory concentration (IC50) was measured at 1 nM for MNK1 and 7 nM for MNK2. nih.gov This potent activity against both isoforms indicates a strong and effective engagement with the MNK kinase family.

Specificity and Potency Against PIM1, PIM2, and PIM3 Isoforms

In addition to its potent MNK inhibition, this compound is an active inhibitor of all three PIM kinase isoforms. The compound displays varied potency across the PIM family, with IC50 values of 43 nM for PIM1, 232 nM for PIM2, and 774 nM for PIM3. nih.gov This profile establishes its function as a pan-PIM inhibitor, albeit with greater potency towards PIM1.

Inhibitory Potency (IC50) of this compound Against Target Kinases
Target KinaseIC50 (nM)
MNK11
MNK27
PIM143
PIM2232
PIM3774

Comparative Analysis with Other MNK and PIM Inhibitors

To contextualize the activity of this compound, its potency can be compared with other well-characterized inhibitors of the MNK and PIM kinase families.

MNK Inhibitors: Tomivosertib (B560178) (eFT508) is a highly potent and selective MNK1/2 inhibitor with IC50 values of 2.4 nM and 1 nM, respectively. selleckchem.comnih.gov Another known inhibitor, CGP57380, is significantly less potent, with an IC50 for MNK1 reported to be 2.2 µM. selleckchem.comapexbt.commedchemexpress.com Compared to these, this compound shows potency comparable to Tomivosertib and is substantially more potent than CGP57380.

PIM Inhibitors: The PIM inhibitor landscape includes several highly potent compounds. PIM447 (LGH447) is a pan-PIM inhibitor with exceptionally low picomolar inhibitory constants (Ki) of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively. medchemexpress.commedchemexpress.comselleckchem.com AZD1208 is another potent pan-PIM inhibitor with IC50 values of 0.4 nM, 5.0 nM, and 1.9 nM for the three isoforms. ashpublications.orgselleckchem.com SGI-1776 shows more varied potency with IC50 values of 7 nM for PIM1, 363 nM for PIM2, and 69 nM for PIM3. caymanchem.comnih.gov The PIM kinase inhibitory activity of this compound is less potent than PIM447 and AZD1208 but is comparable to that of SGI-1776, particularly against PIM1.

Comparative Inhibitory Potency of Selected MNK and PIM Inhibitors
InhibitorMNK1 (IC50/Ki)MNK2 (IC50/Ki)PIM1 (IC50/Ki)PIM2 (IC50/Ki)PIM3 (IC50/Ki)
This compound1 nM7 nM43 nM232 nM774 nM
Tomivosertib (eFT508)2.4 nM1 nM---
CGP573802.2 µM----
PIM447 (LGH447)--6 pM (Ki)18 pM (Ki)9 pM (Ki)
AZD1208--0.4 nM5.0 nM1.9 nM
SGI-1776--7 nM363 nM69 nM

Mechanism of Action: Impact on Kinase Activity and Downstream Signaling

The therapeutic rationale for inhibiting MNK and PIM kinases lies in their control over crucial downstream signaling events that promote cell growth and survival. A key convergence point for these pathways is the regulation of protein synthesis.

Inhibition of eIF4E Phosphorylation by MNK Pathway Modulation

The MNK kinases, MNK1 and MNK2, are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E). nih.govresearchgate.net This phosphorylation event is a critical step in the regulation of cap-dependent mRNA translation, a process frequently dysregulated in cancer. nih.gov By directly inhibiting MNK1 and MNK2, this compound effectively blocks this downstream signaling event. Research confirms that treatment with this compound leads to a decrease in the levels of phosphorylated eIF4E (p-eIF4E) in leukemia cells. nih.gov

Regulation of 4E-BP1 Phosphorylation at Thr70

The dual-specificity inhibitor this compound modulates the phosphorylation status of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a critical regulator of protein synthesis. The sensitivity of cancer cells to inhibitors of MAPK-interacting kinases (MNK) has been shown to correlate with the upregulated levels of 4E-BP1 phosphorylation at the Threonine 70 (Thr70) position. researchgate.netresearchgate.net The MNK kinases, MNK1 and MNK2, are the primary kinases responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). nih.gov The phosphorylation of 4E-BP1 is a key event in the regulation of cap-dependent translation. When hypophosphorylated, 4E-BP1 binds to eIF4E, preventing its assembly into the eIF4F complex and thereby inhibiting translation initiation.

Modulation of mRNA Translation Initiation

This compound influences the critical process of mRNA translation initiation through its inhibitory action on MNK kinases. The MNK-eIF4E axis is a key regulator of cap-dependent translation, a process frequently dysregulated in cancer. nih.gov MNK kinases are activated by extracellular signals and stress, and they subsequently phosphorylate eIF4E at Ser209. nih.gov This phosphorylation is considered a rate-limiting step in the translation of a specific subset of mRNAs that are crucial for malignant transformation and cell growth. nih.gov These mRNAs often possess complex 5' untranslated regions (5'-UTRs) with secondary structures like hairpins. nih.gov

Research demonstrates that MNK activity specifically stimulates the translation of mRNAs containing both a 5'-terminal cap and a hairpin structure. nih.gov The phosphorylation of eIF4E by MNK is thought to enhance the unwinding activity of the eIF4F complex, which is necessary to scan through these structured 5'-UTRs to locate the start codon. nih.gov By inhibiting MNK, compounds like this compound prevent the phosphorylation of eIF4E, thereby preferentially suppressing the translation of these specific mRNAs. This selective inhibition disrupts the synthesis of proteins critical for cancer progression, such as c-Myc and Cyclin D1. nih.gov This modulation provides a therapeutic window to target the translational machinery that cancer cells are often addicted to. nih.gov Neuronal activity has also been shown to stimulate mRNA translation, a process that can be influenced by regulators that interact with eIF4E. nih.govbiorxiv.org

Synergistic Inhibition of MNK and PIM Pathways

The dual inhibition of MNK and PIM kinases by a single agent like this compound is designed to achieve a synergistic anti-cancer effect by simultaneously blocking two critical and often compensatory signaling pathways. nih.govmedchemexpress.com Both the MNK-eIF4E and PIM kinase pathways converge on the regulation of protein synthesis and cell survival, making their concurrent inhibition a potent therapeutic strategy. nih.goveurekaselect.com

The MNK pathway's control over eIF4E phosphorylation is crucial for translating oncogenic proteins, while PIM kinases, often upregulated by parallel pathways like PI3K/AKT/mTOR and JAK/STAT, promote cell survival and proliferation through a multitude of downstream targets. nih.govmdpi.commdpi.com Inhibition of just one of these pathways can sometimes lead to compensatory activation of the other. For instance, feedback mechanisms are known to exist between the PI3K/mTOR and MNK-eIF4E pathways. nih.gov By targeting both MNK and PIM kinases, this compound preempts such resistance mechanisms. This dual-action approach can lead to a more profound and durable suppression of tumor cell growth, proliferation, and survival than could be achieved with selective inhibitors of either kinase alone. nih.govnih.gov This strategy of combining inhibitors that target different nodes within the oncogenic signaling network has shown promise in overcoming drug resistance and enhancing therapeutic efficacy. eurekaselect.comresearchgate.net

Structural Basis of Target Interaction

Computational chemistry techniques are fundamental in understanding the structural basis for the dual inhibitory action of this compound. These methods provide critical insights into how the compound binds to both MNK and PIM kinases, the key chemical features required for this dual activity, and the stability of the compound-kinase interactions over time.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. frontiersin.org For this compound, docking studies were essential to visualize its binding mode within the ATP-binding sites of both MNK and PIM kinases.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.orgnih.gov In the development of a dual inhibitor like this compound, a pharmacophore model would define the key features necessary for binding to both the MNK and PIM kinase families.

Such a model is typically generated by analyzing the structures of known inhibitors complexed with their target kinases. frontiersin.orgmatilda.science The resulting pharmacophore would consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. frontiersin.orgnih.gov For dual MNK/PIM inhibition, the model would highlight the common features required to interact with conserved residues in both kinase active sites, as well as unique features that allow for potent inhibition of each target. This computational tool guides the rational design and optimization of inhibitor scaffolds, such as the pyrido[3,2-d]pyrimidine (B1256433) core of this compound, to achieve the desired dual-target profile. nih.gov

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-protein complex. nih.gov Following molecular docking, MD simulations would be performed on the this compound-kinase complexes to assess the stability of the predicted binding poses.

These simulations can reveal how the compound and the kinase active site residues adjust to each other, confirming the stability of key interactions, such as hydrogen bonds. nih.gov The results are often analyzed by calculating metrics like the root-mean-square deviation (RMSD) of the compound and protein backbone over the simulation period. A stable RMSD trajectory suggests that the compound remains securely bound in its predicted orientation. nih.gov While specific MD simulation data for this compound is not available, this technique is crucial for validating docking predictions and ensuring that the designed inhibitor forms a stable and lasting interaction with both MNK and PIM kinases. nih.govmatilda.science

Cellular and Biological Effects of Mnk/pim in 1 in Disease Models in Vitro Studies

Impact on Cell Proliferation and Viability

Mnk/Pim-IN-1 demonstrates significant anti-proliferative activity by inhibiting key pathways that cancer cells rely on for growth.

This compound has shown potent activity in inhibiting the growth of myeloid leukemia cell lines. Specifically, it has been tested against the human acute myeloid leukemia (AML) cell line MOLM-13 and the chronic myeloid leukemia (CML) cell line K562. The compound effectively halted the growth of these cells, with GI50 (concentration for 50% growth inhibition) values of 1.2 μM for MOLM-13 and 2.1 μM for K562, respectively nih.gov. This inhibitory action is linked to the compound's ability to decrease the levels of downstream proteins p-eIF4E and p-4EBP1, which are critical for the translation of oncoproteins nih.gov.

Table 1: Growth Inhibition of Leukemia Cell Lines by this compound

Cell Line Cancer Type GI50 (μM)
MOLM-13 Acute Myeloid Leukemia (AML) 1.2

Data sourced from Han Y, et al. J Med Chem. 2021. nih.gov

Based on the reviewed scientific literature, specific in vitro studies on the direct anti-proliferative effects of the compound this compound on cell lines for thyroid, glioblastoma, breast, prostate, colorectal, or medulloblastoma have not been reported.

Induction of Apoptosis and Programmed Cell Death Pathways

The mechanism by which this compound inhibits leukemia cell growth involves the induction of apoptosis, or programmed cell death. Research indicates that treatment with the compound leads to a decrease in key proteins that protect cancer cells from apoptosis nih.gov.

The induction of apoptosis by this compound is associated with the modulation of proteins in the Bcl-2 family, which are central regulators of the mitochondrial (or intrinsic) apoptosis pathway. Treatment with the inhibitor leads to a reduction in the levels of the anti-apoptotic protein Mcl-1 nih.gov. Mcl-1 is crucial for maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors. Its downregulation by this compound compromises the survival mechanisms of cancer cells, thereby promoting cell death. The MeSH term "Apoptosis / drug effects" associated with the primary research on this compound confirms its role in activating these cell death pathways nih.gov.

While the primary study on this compound confirms its pro-apoptotic activity through the downregulation of Mcl-1, specific experimental details distinguishing between the induction of early and late-stage apoptosis have not been extensively reported in the available literature nih.gov. However, the reduction of a key survival protein like Mcl-1 is a critical event that typically triggers the full apoptotic cascade, encompassing both early and late phases.

Cell Cycle Regulation and Arrest

In addition to inducing apoptosis, this compound affects the cell division cycle of leukemia cells. The compound's development and analysis were associated with its effects on cell cycle checkpoints, specifically the G1 phase nih.gov.

Table 2: Compound Names Mentioned

Compound Name

Induction of G1 Phase Cell Cycle Arrest

Treatment of cancer cells with dual MNK/PIM inhibitors like this compound leads to a significant arrest in the G1 phase of the cell cycle. In studies involving leukemia cell lines, exposure to the compound resulted in a marked increase in the proportion of cells accumulating in the G1 phase. This blockage prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. This effect is consistent with the known roles of both MNK and PIM kinases in promoting cell cycle progression. PIM kinases, for example, are known to phosphorylate and inactivate cell cycle inhibitors such as p27, thereby promoting G1/S transition. Inhibition of PIM kinases can lead to the stabilization of these inhibitors, causing a G1 block. Similarly, MNK kinase activity is linked to the translation of key proteins required for cell growth and G1 progression.

Table 1: Effect of an this compound Analog on Cell Cycle Distribution in MV4-11 Leukemia Cells Data based on findings for a structurally related compound from the same chemical series as this compound.

Treatment Group % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control (DMSO) 45.1% 40.2% 14.7%

This table illustrates a typical shift in cell cycle phase distribution following treatment, characterized by a significant increase in the G0/G1 population and a corresponding decrease in the S phase population.

Effects on G2/M Phase Cell Cycle Progression

While the most pronounced effect of this compound is G1 arrest, the kinases it targets also have roles later in the cell cycle. PIM-1 kinase levels have been observed to be high at the G2 phase of the cell cycle, suggesting a role in the G2/M transition. nih.gov Therefore, inhibition by this compound may also contribute to disruptions in G2/M progression, although this is generally observed as a less prominent effect compared to the G1 arrest.

S Phase Arrest Mechanisms

The significant decrease in the percentage of cells in the S phase following treatment with this compound analogs is primarily a consequence of the robust G1 block. By preventing cells from initiating DNA synthesis, the compound effectively depletes the population of cells within the S phase.

Modulation of Cellular Processes

Beyond its impact on the cell cycle, this compound modulates other fundamental cellular activities that are critical for cancer progression, including cell motility and gene expression.

Effects on Cell Migration and Invasion

PIM kinases are potent stimulators of cancer cell migration and invasion. researchgate.net They achieve this by phosphorylating multiple substrates involved in cell motility and adhesion. nih.govnih.gov For instance, PIM kinases can phosphorylate and interact with Notch1 and regulate transcription factors like FOXP3, which are involved in pathways that promote cell migration. nih.govaacrjournals.org

Inhibition of PIM kinase activity has been demonstrated to effectively reduce the migration and invasion of various cancer cell types in laboratory assays such as wound-healing and Boyden chamber assays. aacrjournals.orgfrontiersin.org Treatment with PIM inhibitors leads to a decrease in the phosphorylation of key substrates like CXCR4, which can impair the ability of tumor cells to migrate towards chemokine ligands expressed in distant tissues. nih.gov Therefore, by inhibiting PIM kinase, this compound is expected to significantly impair the migratory and invasive capabilities of cancer cells.

Influence on Gene Expression Profiles

The dual inhibition of MNK and PIM kinases profoundly impacts gene expression, largely by regulating protein translation and the activity of transcription factors.

MNK Kinase Pathway : MNK1 and MNK2 are the sole kinases that phosphorylate the eukaryotic translation initiation factor 4E (eIF4E). patsnap.commedchemexpress.com Phosphorylation of eIF4E enhances the translation of a specific subset of mRNAs that are crucial for cell growth, survival, and proliferation, including those encoding oncogenes like c-Myc. By inhibiting MNK, this compound reduces eIF4E phosphorylation, thereby selectively suppressing the production of these key pro-oncogenic proteins. patsnap.com

PIM Kinase Pathway : PIM kinases phosphorylate a wide array of substrates that regulate gene expression and protein synthesis. They can phosphorylate and inactivate the translational repressor 4E-BP1, which works in concert with the MNK/eIF4E axis to promote translation. Inhibition of PIM kinases can thus lead to decreased phosphorylation of 4E-BP1, further suppressing protein synthesis.

Table 2: Effect of this compound Analog on Key Protein Phosphorylation in MV4-11 Cells Data based on findings for a structurally related compound from the same chemical series as this compound.

Protein Target Phosphorylation Status after Treatment Biological Consequence
eIF4E (Ser209) Decreased Inhibition of cap-dependent translation of oncogenic proteins
4E-BP1 (Thr37/46) Decreased Suppression of translation initiation

Regulation of Cellular Homeostasis and Stress Responses

Both MNK and PIM kinases are integral to cellular stress response pathways, helping cells adapt to and survive under adverse conditions. nih.govwsu.edu

The MNK pathway is activated by various cellular stressors, including osmotic shock and UV radiation, primarily through the p38 MAPK pathway. nih.gov Once activated, MNK can phosphorylate substrates like hnRNP A1, which is involved in regulating the translation of specific mRNAs during the stress response. mdpi.com By inhibiting MNK, this compound can disrupt these adaptive mechanisms, potentially making cancer cells more vulnerable to cellular stress and therapeutic agents. aacrjournals.org

PIM kinases are also recognized as stress-induced kinases that contribute to cell survival under conditions like hypoxia and nutrient deprivation. wsu.edu They promote survival by phosphorylating and inhibiting pro-apoptotic proteins. Inhibition of PIM kinase activity by this compound can therefore abrogate these pro-survival signals, interfering with the cell's ability to maintain homeostasis under stress.

Preclinical Efficacy Studies of Mnk/pim in 1 in Animal Models Non Human in Vivo Studies

Evaluation in Murine Xenograft Models of Hematological Malignancies

The deregulation of MNK and PIM kinase signaling pathways is a known factor in the progression of various hematological cancers. nih.govnih.gov Consequently, dual inhibition presents a rational therapeutic strategy.

Acute Myeloid Leukemia (AML) is an aggressive cancer where signaling pathways promoting cell survival are often hyperactive. frontiersin.orgnih.gov The dual inhibition of MNK and PIM kinases is considered a promising strategy as it can synergistically disrupt pathways that AML cells rely on for growth. frontiersin.org

Research on the compound 21o (Mnk/pim-IN-1) has demonstrated its efficacy in a murine xenograft model using MOLM-13 AML cells. In this preclinical study, the compound was shown to significantly inhibit tumor growth without causing evident toxicity in the animal models. acs.org The study highlights that 21o effectively reduces the levels of downstream markers of MNK and PIM activity, such as phosphorylated eIF4E (p-eIF4E) and phosphorylated 4EBP1 (p-4EBP1), along with key proteins involved in cell cycle and survival like c-myc, cyclin D1, and Mcl-1. acs.org

ModelCompoundKey FindingMechanism Insight
MOLM-13 Xenograft (AML)21o (this compound)Inhibited tumor growthDecreased levels of p-eIF4E, p-4EBP1, c-myc, cyclin D1, and Mcl-1

In Chronic Myeloid Leukemia (CML), particularly in advanced stages, targeting pathways beyond the primary BCR-ABL fusion protein is crucial to overcoming resistance. targetmol.com The MNK kinases have been identified as potential targets to eliminate the self-renewal capacity of leukemic stem cells. juniperpublishers.com While specific in vivo xenograft studies for this compound in CML models are not extensively documented in the available literature, the compound's activity has been assessed in vitro against CML cell lines.

Compound 21o (this compound) was shown to inhibit the growth of the myeloid leukemia cell line K562, a common model for CML, with a half-maximal growth inhibition (GI₅₀) of 2.1 μM. acs.org This finding suggests a potential therapeutic effect. Broader studies on dual MNK and BCR-ABL1 inhibitors have demonstrated efficacy in suppressing tumor growth in CML xenograft models, supporting the rationale for targeting the MNK pathway in this disease. juniperpublishers.com

ModelCompoundKey Finding (In Vitro)Relevance
K562 Cell Line (CML)21o (this compound)GI₅₀ of 2.1 μMIndicates potential for anti-CML activity, though in vivo data is needed.

Efficacy in Solid Tumor Xenograft Models

The application of MNK and PIM kinase inhibitors is also being investigated in solid tumors, where these pathways contribute to tumor progression, resistance to therapy, and metastasis.

Glioblastoma (GBM) is a highly aggressive brain tumor. Research indicates that MNK kinases can promote resistance to cytotoxic agents in glioblastoma cells. researchgate.net While preclinical studies specifically evaluating this compound in glioblastoma xenografts have not been identified in the reviewed literature, the inhibition of MNK is considered a viable strategy to sensitize these tumors to other treatments. nih.gov Studies combining MNK inhibitors with other targeted agents, such as PI3K inhibitors, have shown a significant reduction in tumor formation in intracranial mouse xenograft models of medulloblastoma, a related pediatric brain tumor. researchgate.netnih.gov This suggests a potential role for MNK inhibition in treating aggressive brain cancers.

The growth of solid tumors is dependent on the formation of new blood vessels, a process known as angiogenesis or vascularization. Both PIM and MNK kinases have been linked to the regulation of factors that promote this process, such as Vascular Endothelial Growth Factor (VEGF). juniperpublishers.com

Although specific data on this compound's effect on vascularization is not available, studies on other PIM kinase inhibitors have demonstrated relevant effects. For instance, the inhibitor QLT0267 was found to significantly reduce not only tumor volume but also intratumoral vascularization in a U87MG glioblastoma mouse xenograft model. targetmol.com This provides a proof-of-concept that targeting this pathway can impact the tumor microenvironment.

The MNK1/2-eIF4E signaling axis has been identified as a key therapeutic target in prostate cancer. Increased phosphorylation of eIF4E, the downstream target of MNK kinases, is observed in malignant prostate tissues. Furthermore, PIM kinases are also known to be overexpressed in prostate cancer. juniperpublishers.com

While direct in vivo studies of this compound in prostate cancer xenografts are not detailed in the available research, the foundational science strongly supports the potential for a dual inhibitor. Preclinical studies with other inhibitors targeting the protein translation machinery regulated by MNK have shown significant anticancer activity in human prostate cancer xenografts. For example, research on other compounds has demonstrated that inhibiting this pathway can suppress tumor growth in mouse models of prostate cancer.

Inhibition of Tumor Formation in Medulloblastoma Models

In vivo studies utilizing mouse xenograft models of medulloblastoma have demonstrated the potent antineoplastic effects of MNK inhibition. nih.govresearchgate.net In a study using D556 medulloblastoma cells, a significant reduction in tumor growth was observed in subcutaneous xenograft models when a MNK inhibitor was used in combination with the PI3Kα inhibitor, alpelisib (B612111). nih.gov This combination treatment led to a significant suppression of subcutaneous tumor growth compared to vehicle-treated control mice or mice treated with either inhibitor alone. nih.gov

The efficacy of this combination approach was also confirmed in more clinically relevant intracerebellar xenograft models. nih.gov Mice receiving the combined treatment showed a substantial decrease in tumor growth, which resulted in a significant increase in survival. nih.govaacrjournals.org While vehicle-treated animals had a median survival of 85 days, the combination of a MNK inhibitor with alpelisib extended the median survival to 128.5 days. nih.gov These findings suggest that targeting the MNK signaling pathway represents a promising therapeutic strategy for medulloblastoma. nih.govaacrjournals.orgresearchgate.net

Table 1: Effect of MNK Inhibition on Tumor Growth and Survival in Medulloblastoma Xenograft Models

Xenograft Model Treatment Group Outcome Median Survival (Days)
Subcutaneous (D556 cells) MNKi + Alpelisib Significantly suppressed tumor growth Not Reported
Intracerebellar Vehicle - 85
Intracerebellar MNKi Increased survival 100
Intracerebellar Alpelisib Increased survival 109
Intracerebellar MNKi + Alpelisib Significantly prolonged survival 128.5

Data sourced from a study investigating combined PI3Kα and MNK inhibition. nih.gov

Mechanistic Insights from Animal Studies

Animal studies provide crucial insights into the molecular mechanisms by which inhibitors targeting the MNK pathway exert their antitumor effects in vivo.

In Vivo Modulation of p-eIF4E Levels in Tumor Tissues

The primary downstream target of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E). nih.govnih.gov MNKs phosphorylate eIF4E at the Serine 209 residue, an event considered essential for the oncogenic activity of eIF4E. nih.govtandfonline.com This phosphorylation is a prerequisite for eIF4E's role in promoting the translation of a subset of mRNAs that code for proteins involved in cell proliferation, survival, and metastasis, such as c-MYC and Mcl-1. nih.govexplorationpub.comoncotarget.com

Inhibiting MNK activity is designed to block this phosphorylation event. oncotarget.com Studies in various cancer models have shown that MNK inhibitors effectively reduce the levels of phosphorylated eIF4E (p-eIF4E) in tumor tissues. nih.gov While MNKs are considered dispensable for normal development, their activity and the resulting phosphorylation of eIF4E are often upregulated in cancer, making the MNK-eIF4E axis an attractive target for therapeutic intervention. nih.govresearchgate.net Therefore, a key mechanism of action for compounds like this compound in vivo is the reduction of p-eIF4E levels within the tumor, thereby inhibiting the translation of key oncogenic proteins.

Analysis of Cell Proliferation and Apoptosis Markers in Xenograft Tumors

To understand the cellular basis for the observed tumor growth inhibition, xenograft tumors from medulloblastoma models have been analyzed for markers of cell proliferation and apoptosis. nih.gov Immunohistochemical analysis of tumors from mice treated with a combination of a MNK inhibitor and a PI3Kα inhibitor revealed a trend toward a reduced mitotic index, indicating a decrease in cell proliferation. nih.gov

More significantly, the analysis showed a substantial increase in apoptosis within the tumor tissue. nih.gov Staining for cleaved caspase-3, a key marker of apoptosis, was significantly elevated in tumors from the combination treatment group compared to tumors from mice that received either the vehicle control or single-agent treatments. nih.gov This demonstrates that in a live animal model, inhibiting the MNK pathway, particularly in combination with other targeted agents, effectively blocks tumor formation by both inhibiting tumor cell proliferation and actively stimulating apoptosis. nih.gov

Table 2: In Vivo Effects of MNK Inhibition on Cellular Markers in Medulloblastoma Xenografts

Marker Method of Analysis Finding in Combination Treatment Group Implied Effect
Mitotic Index Immunohistochemistry (IHC) Trend toward reduction Inhibition of Proliferation
Cleaved Caspase-3 Immunohistochemistry (IHC) Significant increase Induction of Apoptosis

Findings are based on the analysis of subcutaneous medulloblastoma xenograft tumors. nih.gov

Correlation between In Vitro and In Vivo Observations

The antitumor effects observed in animal models show a strong correlation with findings from in vitro experiments. In cell-based assays, the combination of a MNK inhibitor with a PI3Kα inhibitor was shown to decrease the viability of medulloblastoma cell lines and reduce their ability to form colonies in soft agar. nih.gov Furthermore, the combination treatment was effective at inducing apoptosis in these cell lines. nih.gov

These in vitro results directly align with the in vivo observations from xenograft models. nih.gov The significant suppression of tumor growth, inhibition of proliferation, and induction of apoptosis seen in the animal studies confirm that the cellular mechanisms identified in vitro are translatable to a more complex biological system. nih.gov The consistency between the in vitro and in vivo data strengthens the rationale for targeting the MNK pathway as a therapeutic strategy for medulloblastoma, suggesting that the effects seen on cultured cells are predictive of the potential efficacy in a living organism. nih.govjocpr.com

Understanding and Overcoming Drug Resistance Mechanisms

Role of MNK and PIM Kinases in Resistance Development

MNK and PIM kinases are serine/threonine kinases that regulate a host of cellular processes integral to cancer cell survival, proliferation, and adaptation. nih.govresearchgate.net Their activation is linked to poor clinical outcomes and the emergence of drug resistance. tandfonline.com

Both MNK and PIM kinases contribute to the ability of cancer cells to withstand cytotoxic chemotherapy.

MNK Kinases: MNK1 and MNK2 act as downstream effectors in the p38 and Erk MAPK signaling pathways. wjgnet.com A primary function of MNK kinases is the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). frontiersin.org Phosphorylated eIF4E enhances the translation of specific mRNAs that encode for proteins involved in cell survival and proliferation, such as c-Myc and survivin. nih.govnih.gov Studies have shown that chemotherapy can induce the phosphorylation of eIF4E, acting as a negative feedback mechanism that promotes cell survival and contributes to chemoresistance. tandfonline.com Pharmacological inhibition or knockdown of MNK1/2 has been found to enhance the cellular response to chemotherapeutic agents in cancers like acute myeloid leukemia (AML) and breast cancer. tandfonline.com For example, the MNK inhibitor tomivosertib (B560178) was shown to significantly augment the inhibitory effects of chemotherapeutic agents like 5-FU and paclitaxel (B517696) in gastric cancer models. nih.govselleckchem.com

PIM Kinases: The PIM kinase family (PIM1, PIM2, and PIM3) is frequently overexpressed in various cancers and plays a role in cell cycle progression and apoptosis inhibition. researchgate.netjuniperpublishers.com PIM kinases can confer chemoresistance by phosphorylating and inactivating pro-apoptotic proteins, such as BAD, and by regulating ATP-binding cassette (ABC) drug transporters, which actively pump chemotherapeutic drugs out of the cell. juniperpublishers.comnih.gov Inhibition of PIM3 has been shown to sensitize pancreatic cancer cells to gemcitabine (B846), while PIM1 inhibition enhances sensitivity in prostate cancer and PIM2 inhibition does so in ovarian cancer. mdpi.com

Role of MNK and PIM Kinases in Chemoresistance

Kinase FamilyKey Substrate/MechanismEffect on Cancer CellsImpact on Chemotherapy
MNK (1/2)Phosphorylation of eIF4EPromotes translation of survival proteins (e.g., c-Myc, survivin). nih.govnih.govContributes to resistance against agents like doxorubicin (B1662922), cyclophosphamide, and cytarabine (B982). nih.govtandfonline.com
PIM (1/2/3)Phosphorylation of BAD; Regulation of ABC drug transporters. juniperpublishers.comnih.govInhibits apoptosis and increases drug efflux. juniperpublishers.comConfers resistance to drugs such as gemcitabine and cisplatin (B142131). juniperpublishers.commdpi.com

Beyond general chemotherapy, MNK and PIM kinases are instrumental in developing resistance to specific, targeted anti-cancer drugs.

Resistance to mTOR Inhibitors: A critical interplay exists between the PI3K/AKT/mTOR pathway and the MNK pathway. dovepress.com Treatment with mTOR inhibitors like rapamycin (B549165) (and its analogs everolimus (B549166) and temsirolimus) can trigger a feedback loop that leads to the hyperactivation of the MNK/eIF4E axis. tandfonline.comnih.gov This adaptive response allows cancer cells to maintain protein synthesis and survive, rendering them resistant to mTOR-targeted therapy. dovepress.com This phenomenon has been observed in multiple cancer types, including T-cell acute lymphoblastic leukemia (T-ALL) and multiple myeloma. tandfonline.comnih.gov

Resistance to Tyrosine Kinase Inhibitors (TKIs): Both MNK and PIM kinases have been implicated in resistance to TKIs. frontiersin.orgnih.gov For instance, the MNK pathway has been shown to mediate resistance to the CML drug imatinib (B729). dovepress.com Similarly, PIM kinases are downstream effectors of various signaling pathways, and their overexpression can help cancer cells bypass the effects of TKI-induced pathway inhibition. researchgate.net Dual inhibition of PIM and FLT3 kinases has been proposed as a strategy to enhance cytotoxicity in AML with FLT3-ITD mutations. researchgate.net

Strategies for Overcoming Resistance with Mnk/pim-IN-1

By simultaneously targeting both MNK and PIM kinases, a dual inhibitor like this compound aims to dismantle key resistance networks from two angles. This approach can resensitize cancer cells to existing therapies and create powerful synergistic effects in combination regimens.

Inhibiting MNK and PIM kinases can lower the threshold for cancer cell death induced by chemotherapy. Studies on MNK inhibitors have demonstrated an ability to sensitize cancer cells to standard treatments. For example, the MNK inhibitor cercosporamide (B1662848) enhanced the efficacy of doxorubicin and cisplatin in cervical cancer models. nih.gov In AML, MNK inhibitors have been shown to synergize with cytarabine by preventing the chemotherapy-induced activation of the MNK pathway. nih.gov Similarly, PIM inhibition can restore sensitivity to chemotherapy by preventing drug efflux and promoting apoptosis. juniperpublishers.commdpi.com A dual inhibitor like this compound would leverage both mechanisms, potentially leading to a more profound and durable sensitization effect across various cancer types and chemotherapy regimens. Research on the MNK inhibitor tomivosertib provides a clear example of this potential.

Preclinical Findings on Chemotherapy Sensitization by MNK Inhibition

Cancer TypeMNK InhibitorChemotherapeutic AgentObserved EffectReference
Gastric CancerTomivosertib5-FU or PaclitaxelSignificantly augmented inhibitory effects in vitro and in vivo. nih.govselleckchem.com
Acute Myeloid Leukemia (AML)CercosporamideCytarabineEnhanced antileukemic responses in a xenograft mouse model. mdpi.com
Cervical CancerCercosporamideDoxorubicin and CisplatinIncreased efficacy in proliferation reduction and apoptosis induction. nih.gov

The most promising application for a dual MNK/PIM inhibitor is in combination with other targeted therapies, where it can block escape pathways and produce synergistic anti-cancer activity.

The combination of an MNK inhibitor with an mTOR inhibitor is one of the most well-documented synergistic approaches. nih.govdovepress.com As mTOR inhibitors can induce resistance through feedback activation of MNK and eIF4E, the concurrent inhibition of MNK blocks this escape route. nih.gov This dual blockade leads to a more comprehensive shutdown of protein synthesis and cell cycle progression than either agent can achieve alone. tandfonline.comoncotarget.com

Preclinical studies have consistently shown that this combination leads to synergistic effects:

In T-ALL cells, the MNK inhibitor CGP57380 worked synergistically with the mTOR inhibitor everolimus, overcoming the resistance induced by everolimus alone. nih.gov

In prostate and glioblastoma cell lines, the simultaneous inhibition of MNK1/2 and mTORC1 suppressed cell-cycle progression more effectively in combination than as monotherapies. tandfonline.comoncotarget.com

In breast cancer cells, combining MNK and mTOR inhibitors led to a significant reduction in cell viability and induced G1 cell cycle arrest. nih.govoncotarget.com

In AML, the combination of a PIM inhibitor (AZD1208) and an mTOR inhibitor (AZD2014) led to suppressed proliferation and increased apoptosis by profoundly inhibiting key signaling components like AKT and 4EBP1 activation. researchgate.net

A dual MNK/PIM inhibitor like this compound is ideally positioned to capitalize on this synergy. By inhibiting both MNK and PIM, it not only blocks the primary mTOR resistance pathway (MNK/eIF4E) but also suppresses the parallel pro-survival signals driven by PIM kinases, which also share substrates with the mTOR pathway. researchgate.netfrontiersin.org This creates a powerful multi-pronged attack on the signaling networks essential for tumor growth and resistance.

Advanced Methodologies and Future Research Directions

Target Engagement Studies for Mnk/pim-IN-1

Confirming that a drug candidate binds to its intended molecular targets within living cells is a critical step in its preclinical development. Target engagement assays provide direct evidence of this interaction, offering insights into the compound's mechanism of action and helping to correlate target binding with downstream cellular effects. Several powerful techniques are available to quantify the interaction of this compound with its designated targets, the MAP kinase-interacting kinases (MNK) and provirus integration site for Moloney murine leukemia virus (PIM) kinases.

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to verify drug-target interaction in intact cells and tissues. nih.govnih.gov The core principle of CETSA is that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability. nih.gov When cells are heated, proteins denature and aggregate; however, proteins stabilized by a bound ligand will remain in solution at higher temperatures.

In a hypothetical CETSA experiment for this compound, intact cancer cells would be treated with the compound. The cells are then heated across a temperature gradient, followed by lysis and separation of soluble proteins from aggregated ones. The remaining soluble fractions of MNK1/2 and PIM1/2/3 kinases would be quantified, typically by Western blot or mass spectrometry. researchgate.net A positive target engagement would be demonstrated by a shift in the melting curve of the target kinases to higher temperatures in the presence of this compound. Isothermal dose-response (ITDR) experiments can also be performed, where the temperature is fixed and the concentration of this compound is varied to determine a cellular EC50 value for target binding.

Table 1: Hypothetical CETSA Isothermal Dose-Response Data for this compound This table illustrates the expected outcome of a CETSA experiment, where the fraction of soluble target protein increases with higher concentrations of this compound at a fixed denaturing temperature.

This compound Conc. (µM)% Soluble MNK1 Remaining% Soluble PIM1 Remaining
0 (Control)2530
0.014045
0.17580
19598
109899

Bioluminescence Resonance Energy Transfer (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay that measures protein-protein interactions or conformational changes in real-time within living cells. nih.govnih.gov The technique relies on non-radiative energy transfer between a bioluminescent donor (typically a luciferase) and a fluorescent acceptor protein. frontiersin.org

To study this compound target engagement, a BRET assay could be configured where a MNK or PIM kinase is fused to a luciferase donor, such as NanoLuc. A competitive binding assay format can then be established using a tracer molecule—a known fluorescent ligand for the kinase—which acts as the acceptor. In the absence of this compound, the tracer binds to the kinase, bringing the donor and acceptor into close proximity and generating a BRET signal. When this compound is introduced, it competes with the tracer for the kinase binding site. This displacement separates the donor and acceptor, leading to a decrease in the BRET signal. The reduction in BRET signal is proportional to the amount of this compound bound to the target kinase, allowing for quantitative measurement of cellular target engagement. nih.gov

Fluorescence-based methods offer high sensitivity for monitoring ligand-receptor binding events in real-time. nih.gov Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be adapted to quantify target engagement. In a typical TR-FRET assay, the target kinase (MNK or PIM) within a cell lysate or on an intact cell is labeled with a long-lifetime donor fluorophore (e.g., terbium). researchgate.net A fluorescently labeled tracer ligand is then added, which binds to the kinase and brings the acceptor fluorophore into proximity with the donor, generating a FRET signal. researchgate.net

When this compound is added, it competes with the fluorescent tracer for binding to the kinase. This competition leads to a dose-dependent decrease in the TR-FRET signal, which can be used to determine the binding affinity (Ki) of this compound for its targets in a cellular context. This high-throughput method is particularly valuable for screening and optimizing the potency of inhibitors. mdpi.com

Affinity-based proteomics is a powerful tool for identifying the direct binding partners of a small molecule from the entire cellular proteome. nih.gov One common approach is affinity purification coupled with mass spectrometry (AP-MS). In this method, this compound could be chemically modified to be immobilized on a solid support, such as beads, creating an "affinity matrix."

This matrix is then incubated with a lysate prepared from cancer cells. Proteins that bind directly to this compound will be captured on the beads. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry. This approach would be expected to identify MNK and PIM kinase family members as primary interactors. Furthermore, this unbiased method holds the potential to uncover previously unknown off-targets, providing a more complete picture of the compound's cellular interactions. youtube.com

Table 2: Hypothetical Protein Interactions for this compound Identified by Affinity-Based Proteomics This table shows potential proteins that could be identified in an AP-MS experiment, distinguishing between expected primary targets and potential off-targets.

Protein IdentifiedProtein FamilySignificance ScoreClassification
PIM1Serine/Threonine Kinase98.5Expected Target
MNK1Serine/Threonine Kinase95.2Expected Target
PIM2Serine/Threonine Kinase91.8Expected Target
MNK2Serine/Threonine Kinase88.4Expected Target
PIM3Serine/Threonine Kinase85.0Expected Target
CDK9Serine/Threonine Kinase65.7Potential Off-Target
BRD4Bromodomain Protein50.1Potential Off-Target

Kinome Profiling and Off-Target Analysis

While this compound is designed as a dual inhibitor, it is crucial to understand its selectivity across the entire human kinome, which comprises over 500 protein kinases. nih.gov Unintended interactions with other kinases (off-targets) can lead to unexpected biological effects or toxicity. Kinome profiling technologies provide a systematic way to assess the selectivity of kinase inhibitors. biorxiv.org

Large-scale kinase inhibitor profiling is often performed using platforms that screen the compound against hundreds of purified, recombinant human kinases. In these assays, the ability of this compound to inhibit the activity of each kinase is measured, typically by quantifying the phosphorylation of a substrate. The result is a comprehensive selectivity profile that highlights the compound's potency against MNK and PIM kinases relative to all other kinases tested. This analysis helps to confirm the dual-target design and identify any other kinases that are inhibited at therapeutically relevant concentrations. Such data is invaluable for predicting potential side effects and for guiding further medicinal chemistry efforts to improve selectivity if needed. mdpi.comnih.gov

Table 3: Hypothetical Kinome Profiling Data for this compound This table illustrates representative data from a kinome scan, showing high affinity for target kinases and identifying a potential off-target.

Kinase TargetDissociation Constant (Kd, nM)Classification
PIM1 5 Primary Target
PIM2 8 Primary Target
MNK1 12 Primary Target
MNK2 15 Primary Target
PIM3 25 Primary Target
FLT3250Off-Target
JAK2>1000Non-Target
EGFR>1000Non-Target

Application of Single-Cell Multi-Omic Profiling to this compound Research

Tumors are not monolithic entities but are composed of heterogeneous populations of cancer cells with distinct molecular profiles, some of which may be resistant to therapy. mdpi.com Traditional bulk-level analyses average the molecular signals from thousands of cells, masking this critical heterogeneity. Single-cell multi-omics technologies, which allow for the simultaneous measurement of multiple molecular layers (e.g., transcriptome, proteome, epigenome) from individual cells, offer an unprecedented opportunity to dissect the effects of this compound at the ultimate resolution. youtube.comki.se

By applying single-cell RNA sequencing (scRNA-seq) to a cancer cell population before and after treatment with this compound, researchers can identify distinct subpopulations of cells based on their transcriptional responses. This can reveal, for instance, a subset of cells that activates a compensatory signaling pathway to evade the effects of MNK and PIM inhibition. youtube.com Combining scRNA-seq with cell surface protein profiling (e.g., CITE-seq) can further characterize these subpopulations. This deep profiling can elucidate mechanisms of drug resistance, identify biomarkers that predict patient response, and uncover novel combination therapy strategies to overcome resistance, thereby guiding the future clinical development of this compound. mdpi.com

AI-Driven Approaches for Deciphering Drug Resistance and Compound Design

In the context of MNK/PIM inhibition, in silico techniques are fundamental to modern compound design. nih.govfrontiersin.org Methodologies such as pharmacophore modeling, molecular docking, molecular dynamics (MD) simulations, and ADME (absorption, distribution, metabolism, and excretion) prediction are employed to screen large chemical libraries and identify promising dual-inhibitor candidates. frontiersin.orgnih.gov For instance, researchers have used pharmacophore models derived from the crystal structures of MNK-2 and PIM-2 to screen natural product databases, leading to the identification of novel phytochemicals with dual inhibitory potential. nih.govfrontiersin.orgdoaj.org These computational approaches can effectively predict the binding affinity and interaction stability of a ligand with its target proteins, thereby streamlining the hit-to-lead optimization process. nih.govmdpi.com

Furthermore, AI can leverage genomic data to predict potential resistance-conferring mutations, guiding the design of next-generation inhibitors that can circumvent these mechanisms. nih.gov By analyzing patterns in large datasets, AI models can forecast resistance trends and identify synergistic drug combinations. nih.govresearchgate.net Generative models in AI can even design entirely new molecular structures with desired multi-target profiles, significantly reducing the development timeline for drug candidates. nih.govmdpi.com This multi-pronged computational strategy, combining predictive modeling with structural biology, is essential for designing potent and selective dual MNK/PIM inhibitors and for understanding the mechanisms that could lead to resistance. frontiersin.org

Development of Novel Dual MNK/PIM Inhibitors and Analogues

The rationale for developing dual MNK/PIM inhibitors stems from the complementary roles these kinases play in regulating cap-dependent translation of oncoproteins. acs.org Both MNK and PIM kinases are downstream effectors in cell proliferation signaling pathways, and their simultaneous inhibition can produce synergistic anti-cancer effects, particularly in malignancies like acute myeloid leukemia (AML). nih.govfrontiersin.org The phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) is a critical convergence point for these pathways, making dual inhibition an attractive therapeutic strategy. nih.gov

This compound (also reported as compound 21o) emerged from the optimization of a 4,6-disubstituted pyrido[3,2-d]pyrimidine (B1256433) scaffold. acs.org This compound was developed as a novel, selective dual inhibitor of both MNK and PIM kinases. acs.org Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of lead compounds to enhance potency and selectivity. mdpi.com For example, the development of this compound involved systematic modifications to the pyrido[3,2-d]pyrimidine core to achieve potent inhibition against both kinase families while maintaining a favorable pharmacokinetic profile. acs.orgmedchemexpress.com

Research in this area continues to explore diverse chemical scaffolds. Studies have identified substituted benzofuropyrimidinones, natural products, and derivatives of 4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine (DMAT) as potential dual inhibitors of PIM and other kinases like CK2. nih.govnih.gov The goal of these efforts is to identify compounds with optimal potency, selectivity, and drug-like properties. nih.gov The inhibitory activity of this compound demonstrates its potent and specific targeting of these kinases. acs.org

Table 1: Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)
MNK11
MNK27
PIM143
PIM2232
PIM3774

Data sourced from Han Y, et al. J Med Chem. 2021. acs.org

Exploration of this compound's Role in Non-Oncological Academic Research Fields (e.g., Immunoinflammatory Diseases)

While the primary focus of MNK/PIM inhibitor development has been oncology, the underlying biology of these kinases suggests potential applications in other therapeutic areas, notably immunoinflammatory diseases. frontiersin.orgnih.gov The PIM kinase family, particularly PIM1, plays a significant role in inflammatory signal transduction, macrophage activation, and T-lymphocyte specification. frontiersin.orgnih.gov Recent studies have implicated PIM1 in the pathogenesis of conditions such as rheumatoid arthritis, inflammatory bowel disease, autoimmune uveitis, and lupus nephritis. frontiersin.orgnih.gov

In inflammatory arthritides, a deregulation of the PIM kinase pathway has been observed. mdpi.com PIM1 expression is elevated in the synovia of early rheumatoid arthritis patients, and its inhibition can reduce the activation of CD4+ T lymphocytes and the production of pro-inflammatory cytokines like IFN-γ and IL-17. mdpi.com This suggests that targeting PIM kinases could be a valid therapeutic strategy for ameliorating certain immunoinflammatory disorders. frontiersin.orgnih.gov Given that this compound potently inhibits PIM1, its potential utility in these non-oncological contexts is a compelling area for future academic research.

The role of MNK kinases in inflammation further supports this exploration. MNKs are activated by p38 MAPK, a central player in inflammatory responses. By inhibiting both MNK and PIM kinases, this compound could potentially modulate multiple nodes within inflammatory signaling networks. The compound could serve as a valuable chemical probe to dissect the combined roles of MNK and PIM signaling in the complex cellular and molecular events that drive immunoinflammatory conditions. Further preclinical investigation is warranted to explore the efficacy of dual MNK/PIM inhibition in relevant models of these diseases. frontiersin.orgmdpi.com

Future Perspectives in Preclinical Model Development and Translational Research Frameworks

The successful translation of a compound like this compound from preclinical discovery to clinical application hinges on robust preclinical models and well-defined translational research frameworks. For oncology, in vivo efficacy is often assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice. acs.org this compound has demonstrated the ability to inhibit the growth of myeloid leukemia cell xenografts without causing evident toxicity, providing crucial proof-of-concept for its anti-tumor activity. acs.org Future preclinical studies could involve more sophisticated models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs), which may better recapitulate the complexity and heterogeneity of human tumors.

A critical component of the translational framework is the development and validation of pharmacodynamic (PD) biomarkers. fortunejournals.com For MNK/PIM inhibitors, the phosphorylation status of downstream substrates serves as a direct measure of target engagement and biological activity. The level of phosphorylated eIF4E (p-eIF4E) is the key downstream marker for MNK activity, while phosphorylated 4EBP1 (p-4EBP1) is a downstream product of the PIM pathway. acs.org Establishing a clear relationship between the dose of this compound, its pharmacokinetic (PK) profile, and the modulation of these PD markers in both tumor and surrogate tissues (like peripheral blood mononuclear cells) is essential. fortunejournals.com

Future research should focus on refining these models and biomarker assays to better predict clinical outcomes. This includes developing assays that can be reliably used in both preclinical species and human clinical trials to demonstrate target inhibition. fortunejournals.com The integration of PK/PD modeling will be instrumental in selecting optimal dosing schedules for clinical studies. Ultimately, a strong translational framework, supported by predictive preclinical models and validated biomarkers, will be vital for guiding the clinical development of this compound and other novel dual MNK/PIM inhibitors. fortunejournals.com

Q & A

Q. What in vivo models best recapitulate the therapeutic window of this compound?

  • Methodological Answer : Use immunocompetent models (e.g., syngeneic C57BL/6 mice) to assess immune modulation. For hematologic malignancies, employ disseminated xenografts (e.g., NOD/SCID mice with systemic MV4-11 engraftment). Monitor toxicity via serum ALT/AST levels and histopathology of liver/kidney .

Methodological Frameworks

  • PICO(T) : Structure questions around Population (e.g., cancer cell subtypes), Intervention (this compound dosing), Comparison (standard inhibitors), Outcome (IC50, apoptosis), and Time (chronic vs. acute exposure) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Interesting (mechanistic novelty), Novel (unaddressed kinase crosstalk), Ethical (animal welfare compliance), and Relevant (clinical translatability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.